"2-(3-hydroxyphenyl)-N-propylacetamide" chemical properties
"2-(3-hydroxyphenyl)-N-propylacetamide" chemical properties
The following technical guide provides an in-depth analysis of 2-(3-hydroxyphenyl)-N-propylacetamide , a specialized research compound structurally positioned at the intersection of vanilloid receptor (TRPV1) ligands and peroxisome proliferator-activated receptor (PPAR) modulators.
Executive Summary
2-(3-hydroxyphenyl)-N-propylacetamide (C₁₁H₁₅NO₂) is a synthetic phenylacetamide derivative characterized by a phenolic hydroxyl group at the meta position and an N-propyl aliphatic chain. Structurally, it represents a "stripped-down" pharmacophore of capsaicinoids and specific dopaminergic ligands.
In drug development, this compound serves two primary roles:
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TRPV1 Probe: A simplified vanilloid template used to map the steric requirements of the Transient Receptor Potential Vanilloid 1 (TRPV1) ligand-binding pocket.
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Synthetic Intermediate: A scaffold for developing PPAR agonists (specifically PPAR
/ ) and potential analgesics that avoid the pungency associated with the methoxy-substituted vanillyl ring of capsaicin.
Chemical Identity & Physicochemical Properties[1][2]
Structural Analysis
The molecule consists of a 3-hydroxyphenylacetic acid core amidated with n-propylamine .[1] Unlike capsaicin, which possesses a 4-hydroxy-3-methoxybenzyl (vanillyl) headgroup, this compound features a 3-hydroxyphenyl headgroup, significantly altering its hydrogen bonding potential and metabolic stability.
| Property | Data |
| IUPAC Name | N-propyl-2-(3-hydroxyphenyl)acetamide |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| Monoisotopic Mass | 193.1103 Da |
| Predicted LogP | 1.6 – 1.9 (Lipophilic, CNS penetrant) |
| H-Bond Donors | 2 (Phenolic -OH, Amide -NH) |
| H-Bond Acceptors | 2 (Amide Carbonyl, Phenolic Oxygen) |
| Solubility | Soluble in DMSO (>20 mg/mL), Ethanol; Low solubility in water |
| pKa (Phenol) | ~9.8 – 10.0 |
Structural Diagram (DOT)
The following diagram illustrates the chemical connectivity and functional regions.
Figure 1: Pharmacophore segmentation of 2-(3-hydroxyphenyl)-N-propylacetamide.
Synthesis & Manufacturing Methodologies
The synthesis follows a standard amidation protocol. Due to the presence of a phenolic hydroxyl group, protection strategies are often employed to prevent O-acylation, although direct coupling is feasible under controlled conditions.
Protocol: Carbodiimide-Mediated Coupling
This method is preferred for high-yield laboratory synthesis (100 mg – 10 g scale).
Reagents:
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Precursor A: 3-Hydroxyphenylacetic acid (CAS 621-37-4)[1][2]
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Precursor B: n-Propylamine (CAS 107-10-8)[1]
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Coupling Agent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
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Catalyst: HOBt (Hydroxybenzotriazole)
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Solvent: Dichloromethane (DCM) or DMF
Step-by-Step Methodology:
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Activation: Dissolve 3-hydroxyphenylacetic acid (1.0 eq) in anhydrous DCM under nitrogen atmosphere. Add HOBt (1.2 eq) and stir for 15 minutes at 0°C.
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Coupling: Add EDC·HCl (1.2 eq) followed by dropwise addition of n-propylamine (1.1 eq).
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Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
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Workup: Dilute with DCM, wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine.
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Purification: Dry the organic layer over MgSO₄, concentrate in vacuo. Purify residue via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
Synthesis Workflow Diagram
Figure 2: EDC-mediated synthesis pathway ensuring selective amidation.
Pharmacology & Mechanism of Action
TRPV1 Modulation (Vanilloid System)
While less potent than capsaicin, 2-(3-hydroxyphenyl)-N-propylacetamide acts as a "soft" analogue in the vanilloid system.
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Mechanism: It interacts with the cytosolic tail of the TRPV1 channel. The 3-hydroxyl group mimics the 4-hydroxyl of capsaicin (critical for H-bonding with Thr550/Tyr511 residues in TRPV1), while the propyl chain occupies the hydrophobic channel.
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Significance: The lack of the 3-methoxy group (present in vanilloids) typically reduces pungency, making this scaffold useful for developing non-irritating analgesics.
PPAR Agonism Potential
Research into phenylacetic acid derivatives (see US Patent 7,183,295) highlights this structural class as intermediates for Peroxisome Proliferator-Activated Receptors (PPAR) agonists.
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Pathway: The compound can function as a "headgroup" that, when extended with phenoxy-linkers, binds to the PPAR ligand-binding domain (LBD), regulating lipid metabolism and insulin sensitivity.
Signaling Pathway Diagram
Figure 3: Dual pharmacological potential in nociception and metabolic regulation.
Analytical Profiling & Quality Control
To ensure scientific integrity in experimental usage, the following analytical criteria must be met.
HPLC Method (Reverse Phase)
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Column: C18 (e.g., Agilent Zorbax, 4.6 x 150 mm, 5 µm)
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Mobile Phase A: Water + 0.1% Formic Acid
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid
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Gradient: 5% B to 95% B over 20 minutes.
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Detection: UV @ 280 nm (characteristic phenol absorption).
Mass Spectrometry (ESI-MS)
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Ionization: Positive Mode (ESI+)
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Parent Ion: [M+H]⁺ = 194.12 m/z
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Key Fragments:
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m/z 135 (Loss of propylamino group -> 3-hydroxyphenylacetyl cation)
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m/z 107 (Hydroxytropylium ion)
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Safety & Handling
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Hazard Classification: Irritant (Skin/Eye).
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Handling: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of dust/aerosols.
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Storage: Store at -20°C, desiccated. Protect from light to prevent oxidation of the phenolic group.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21407, N-Propylacetamide (Substructure Reference). Retrieved from [Link]
- Google Patents (2007).US Patent 7,183,295: PPAR-activating compound and pharmaceutical composition. (Contextual reference for 3-hydroxyphenylacetamide derivatives).
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National Institute of Standards and Technology (NIST). Mass Spectrum of N-Propylacetamide derivatives. Retrieved from [Link]
